6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Description
The compound 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one; dihydrochloride (hereafter referred to as Compound 2) is a pyrido[2,3-d]pyrimidin-7-one derivative with a dihydrochloride salt formulation. Its structure features:
- A pyrido[2,3-d]pyrimidin-7-one core with a methyl group at position 6.
- A 2,6-dichlorophenyl substituent at position 6, enhancing hydrophobic interactions.
- A 4-[2-(diethylamino)ethoxy]anilino group at position 2, contributing to solubility and kinase binding .
Identified as a selective WEE2 kinase inhibitor, Compound 2 was developed through a progressive elimination strategy targeting meiosis-specific inhibition for non-hormonal contraceptives. It demonstrated preferential binding to WEE2 over the somatic isoform WEE1 in biochemical and cellular assays, with minimal off-target effects on mitosis .
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLBPWBFGTESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432749 | |
| Record name | PD 166285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212391-63-4 | |
| Record name | PD 166285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyridopyrimidine Core Construction
The pyrido[2,3-d]pyrimidin-7-one scaffold is synthesized through cyclocondensation reactions. A representative pathway involves:
- Cyclization of 4-chloro-2-methylthiopyrido[2,3-d]pyrimidine with 4-[2-(diethylamino)ethoxy]aniline under basic conditions (K₂CO₃, DMF, 110°C), achieving 65–72% yield for the C2-amination step.
- Suzuki-Miyaura coupling introduces the 2,6-dichlorophenyl group at C6 using Pd(PPh₃)₄ catalyst, bis(pinacolato)diboron, and 2,6-dichlorophenylboronic acid in dioxane/water (3:1) at 80°C.
Key reaction parameters :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | 4-[2-(diethylamino)ethoxy]aniline | DMF | 110 | 68 ± 3 |
| Coupling | 2,6-dichlorophenylboronic acid | Dioxane/H₂O | 80 | 75 |
N-Methylation at Position 8
Methylation employs methyl iodide (2 eq) with NaH (60% dispersion in oil) in THF at 0°C→RT, yielding 82–85% of the 8-methyl derivative. Excess methyl iodide ensures complete quaternization of the pyrimidine nitrogen.
Functionalization and Salt Formation
Installation of the Diethylaminoethoxy Side Chain
The 4-[2-(diethylamino)ethoxy]aniline precursor is synthesized via:
- Williamson ether synthesis : Reacting 4-nitrophenol with 2-chloro-N,N-diethylacetamide in presence of K₂CO₃ (acetone, reflux, 12 h).
- Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) reduces the nitro group to amine, achieving 89% yield.
Critical purity parameters :
- Residual palladium < 10 ppm (ICP-MS)
- HPLC purity >99% (C18 column, 0.1% TFA/ACN gradient)
Dihydrochloride Salt Preparation
The free base is converted to its dihydrochloride salt by:
- Dissolving in anhydrous EtOAc (50 mL/g) under N₂.
- Adding 4M HCl in dioxane (2.2 eq) dropwise at 0°C.
- Precipitating with diethyl ether, filtering, and drying under vacuum (85–90% recovery).
Salt characterization :
Process Optimization and Challenges
Coupling Efficiency Improvements
Early routes suffered from low C2-amination yields (≤50%) due to steric hindrance. Optimization strategies include:
Purification Challenges
Crude product often contains ≤15% des-chloro impurities. Resolution methods:
- Reverse-phase chromatography : C18 silica, 10→50% ACN/H₂O + 0.1% formic acid
- Crystallization optimization : Ethanol/water (7:3) at 4°C yields 98.5% pure product
Analytical Characterization
Structural Confirmation
Stability Profiling
| Condition | Degradation Products |
|---|---|
| Acidic (0.1N HCl, 40°C) | <2% after 72 h |
| Oxidative (3% H₂O₂) | 5% sulfoxide formation at 24 h |
Industrial-Scale Considerations
Green Chemistry Adaptations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| 2,6-Dichlorophenylboronic acid | 38% |
| Pd catalysts | 22% |
| Purification | 25% |
Chemical Reactions Analysis
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: This reaction can modify the compound’s structure, impacting its binding affinity to target proteins.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives of this compound
Scientific Research Applications
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of kinase inhibition on various biochemical pathways.
Biology: Researchers use it to investigate cell cycle regulation and DNA damage response mechanisms.
Medicine: It is explored as a potential therapeutic agent for sensitizing cancer cells to radiation therapy, particularly in cancers with TP53 mutations
Industry: The compound is used in the development of new cancer treatments and in the study of kinase inhibitors
Mechanism of Action
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride exerts its effects by inhibiting the activity of WEE1 and PKMYT1 kinases. These kinases play crucial roles in regulating the G2/M checkpoint of the cell cycle. By inhibiting these kinases, this compound prevents the phosphorylation of Cdc2, leading to premature mitosis and increased sensitivity of cancer cells to radiation-induced cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged structure in kinase inhibitor design. Below is a detailed comparison of Compound 2 with analogous derivatives:
Structural Analogs and Substituent Effects
Key Structural Determinants of Activity
- C2 Substituents: The 4-[2-(diethylamino)ethoxy]anilino group in Compound 2 introduces a basic tertiary amine, improving solubility and forming hydrogen bonds with WEE2’s ATP-binding pocket . Morpholino (Compound 12) and carboxylate (Compound 16) groups alter electronic properties and binding kinetics, but diethylaminoethoxy in Compound 2 optimizes selectivity .
- C6 Substituents :
Selectivity and Pharmacological Data
- Compound 2 showed superior WEE2 specificity in enzyme-linked immunosorbent assays (ELISA), with minimal inhibition of WEE1-mediated CDK1 phosphorylation .
- PD173955 (a structurally similar compound) exhibits broader kinase inhibition, including PDGFR and SRC-family kinases, limiting its therapeutic specificity .
Research Findings and Implications
Mechanism of Action
Compound 2 binds to WEE2’s ATP-binding site, blocking phosphorylation of CDK1 (a key regulator of meiosis). Its selectivity is attributed to the unique diethylaminoethoxy side chain, which avoids steric clashes in WEE1’s narrower active site .
Preclinical Data
- In vitro oocyte fertilization assays: Compound 2 inhibited meiosis at nanomolar concentrations without affecting somatic cell proliferation (IC₅₀ for WEE2: ~50 nM; WEE1: >1,000 nM) .
- Toxicity: No mitotic arrest observed in somatic cells at therapeutic doses, underscoring its safety profile .
Biological Activity
The compound 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one; dihydrochloride (CAS No. 212391-63-4) is a synthetic derivative of pyrimidine with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H27Cl2N5O2
- Molecular Weight : 585.35 g/mol
- CAS Number : 212391-63-4
The compound features a complex structure that includes a pyrido-pyrimidine core, which is known for its biological activity against various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases : Studies indicate that the compound exhibits inhibitory effects on certain kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.
- Antiviral Activity : Preliminary research suggests that derivatives of pyrimidine compounds can inhibit viral replication by targeting nucleotide biosynthesis pathways. This compound may share similar properties, although specific studies are required to confirm this.
- Antimicrobial Properties : Some pyrimidine derivatives have shown activity against bacterial and fungal pathogens, suggesting that this compound could also possess antimicrobial effects.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines | |
| Antiviral | Potential inhibition of viral replication | |
| Antimicrobial | Activity against certain bacterial strains |
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of similar pyrimidine derivatives in vitro. The results indicated significant inhibition of cell growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.
Case Study 2: Antiviral Efficacy
Research on antiviral efficacy highlighted the potential of pyrimidine derivatives in inhibiting hepatitis E virus (HEV) replication. The study found that specific inhibitors targeting the pyrimidine biosynthesis pathway resulted in reduced viral loads in infected cells.
Research Findings
Recent findings from various studies indicate that compounds similar to 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one exhibit promising biological activities:
- Cancer Therapeutics : The compound's structural features suggest it may interact with DNA or RNA synthesis pathways, vital for cancer cell proliferation.
- Viral Inhibition : Targeting nucleotide synthesis pathways has shown promise in reducing viral replication rates.
- Broad-Spectrum Activity : The compound's diverse structural components may contribute to a broad spectrum of biological activities, warranting further exploration.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for synthesizing this compound in academic laboratories, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) for attaching aromatic groups and nucleophilic substitution for introducing the diethylaminoethoxy side chain. Key steps include:
Formation of the pyrido[2,3-d]pyrimidin-7-one core via cyclocondensation.
Sequential functionalization of the 2- and 6-positions using coupling reactions.
Final dihydrochloride salt formation to enhance solubility.
- Optimization strategies: Adjust solvent polarity (e.g., DMF for high-temperature reactions), use phase-transfer catalysts for heterogeneous conditions, and employ column chromatography (silica gel, methanol/dichloromethane gradients) for purification .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted anilino groups) and diethylaminoethoxy side-chain signals (δ 3.5–4.0 ppm for ethylene oxide protons).
- HRMS : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion matching C₂₄H₂₄Cl₂N₅O₂⁺).
- X-ray crystallography : Resolve the pyrido-pyrimidine core geometry and dihedral angles between substituents (e.g., 2,6-dichlorophenyl orientation relative to the pyrimidine ring) .
Q. What chromatographic methods ensure purity analysis suitable for biological testing?
- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Validate purity (>98%) by comparing retention times with synthetic intermediates. For trace impurity identification, couple with LC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro kinase inhibition data and cellular efficacy studies?
- Methodological Answer :
- Contradiction Analysis : Compare biochemical assay conditions (e.g., ATP concentration, enzyme isoforms) with cellular parameters (e.g., membrane permeability, efflux pumps).
- Experimental Adjustments :
Use cellular thermal shift assays (CETSA) to verify target engagement.
Quantify intracellular compound concentrations via LC-MS.
Test in isogenic cell lines with modulated kinase expression.
Q. What strategies improve selectivity against off-target kinase isoforms?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key hydrogen bonds (e.g., between the pyrimidine N1 and kinase hinge region).
- SAR Studies : Synthesize analogs with modified anilino substituents (e.g., bulkier groups to exploit hydrophobic pockets).
- Selectivity Screening : Use kinase profiling panels (≥50 kinases) to identify off-target hits and adjust substituent stereochemistry .
Q. How can contradictory cytotoxicity data between 2D monolayers and 3D spheroids be addressed?
- Methodological Answer :
- Experimental Design :
Standardize spheroid size (200–300 µm diameter) using ultra-low attachment plates.
Measure ATP-based viability and caspase-3/7 activation in both models.
Use hypoxia markers (e.g., pimonidazole) to assess penetration in 3D models.
- Data Interpretation : Normalize results to intracellular drug accumulation (via LC-MS) and adjust for nutrient gradients in 3D systems .
Q. What computational approaches predict metabolite formation and toxicity risks?
- Methodological Answer :
- In Silico Tools : Use GLORYx for phase I metabolite prediction and Derek Nexus for toxicity alerts (e.g., genotoxicity from dichlorophenyl groups).
- Validation : Incubate the compound with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Compare results with predictions to refine models .
Methodological Framework for Data Interpretation
- Theoretical Linkage : Anchor findings to kinase inhibition mechanisms (e.g., competitive ATP-binding) and structure-activity relationship (SAR) principles. Use statistical tools (e.g., ANOVA for dose-response curves) to validate reproducibility .
- Contradiction Protocol : Document all experimental variables (e.g., cell passage number, serum batch) and apply Hill slope analysis to outlier datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
